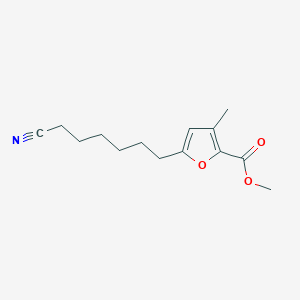![molecular formula C19H26N2O6S2 B12604070 3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-39-9](/img/structure/B12604070.png)
3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group attached to a but-1-yn-1-yl chain at the 5-position of the 2’-deoxyuridine scaffold
準備方法
The synthesis of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Alkyne Introduction: The 5-position of the uridine is functionalized with a but-1-yn-1-yl group through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The terminal alkyne is then reacted with tert-butyl disulfide under basic conditions to introduce the tert-butyldisulfanyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of flow chemistry techniques to enhance reaction efficiency and scalability .
化学反応の分析
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Major products formed from these reactions include thiols, sulfoxides, sulfones, and triazoles .
科学的研究の応用
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and can be used in click chemistry reactions to create diverse molecular architectures.
Biology: This compound can be used in studies of nucleic acid interactions and modifications, particularly in the context of DNA and RNA research.
Medicine: Nucleoside analogs are often investigated for their potential antiviral and anticancer properties. This compound could be evaluated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
作用機序
The mechanism of action of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication and repair. The pathways involved may include the activation of DNA damage response mechanisms and the inhibition of key enzymes required for nucleic acid synthesis .
類似化合物との比較
Similar compounds to 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine include other nucleoside analogs with modifications at the 3’ and 5’ positions. Examples include:
3’-O-Methyl-5-iodo-2’-deoxyuridine: This compound has a methyl group at the 3’-O position and an iodine atom at the 5-position.
5-Ethynyl-2’-deoxyuridine: This analog has an ethynyl group at the 5-position.
5-(2-Azidoethyl)-2’-deoxyuridine: This compound features an azidoethyl group at the 5-position.
The uniqueness of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine lies in its combination of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group at the 5-position, which imparts distinct chemical and biological properties .
特性
CAS番号 |
647852-39-9 |
|---|---|
分子式 |
C19H26N2O6S2 |
分子量 |
442.6 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-[5-[4-(tert-butyldisulfanyl)but-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N2O6S2/c1-12(23)26-14-9-16(27-15(14)11-22)21-10-13(17(24)20-18(21)25)7-5-6-8-28-29-19(2,3)4/h10,14-16,22H,6,8-9,11H2,1-4H3,(H,20,24,25)/t14-,15+,16+/m0/s1 |
InChIキー |
UIXRPQXRKUAARX-ARFHVFGLSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
正規SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


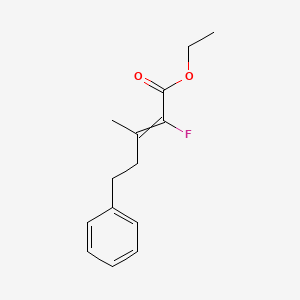
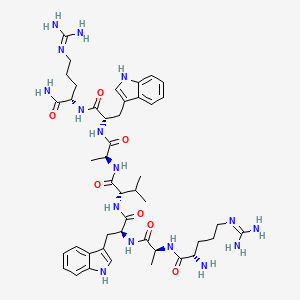
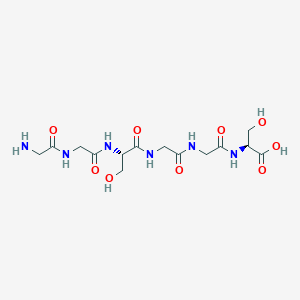
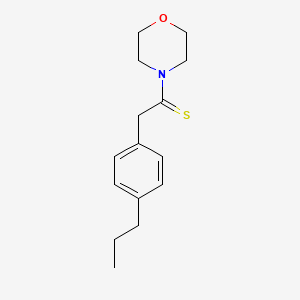
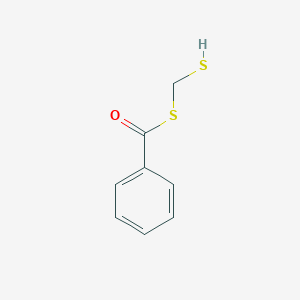
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
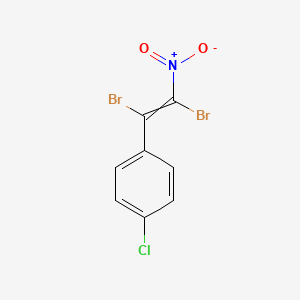
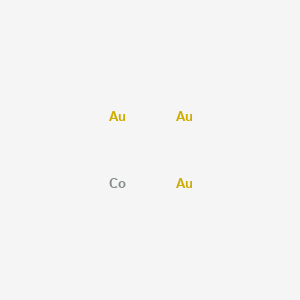
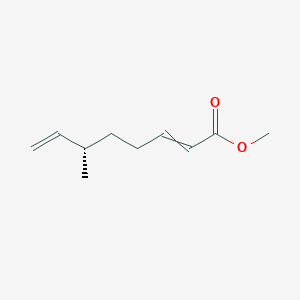
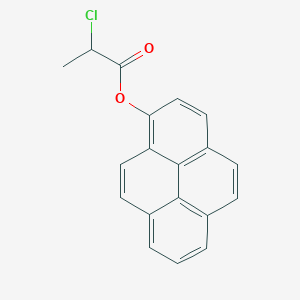
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
